

An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide

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Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

Cat. No.: B1275704

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This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of **3,5-Dimethylbenzohydrazide**, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular attributes of **3,5-Dimethylbenzohydrazide** are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O	[1]
Molecular Weight	164.2 g/mol	[1]
IUPAC Name	3,5-dimethylbenzohydrazide	
CAS Number	27389-49-7	[1]
Synonyms	Benzoic acid, 3,5-dimethyl-, hydrazide	[1]

Experimental Protocols

Synthesis of 3,5-Dimethylbenzohydrazide

This protocol details the synthesis of **3,5-Dimethylbenzohydrazide** from its precursor, 3,5-dimethylbenzoic acid, via an esterification step followed by hydrazinolysis.

Step 1: Esterification of 3,5-Dimethylbenzoic Acid to Methyl 3,5-Dimethylbenzoate

- Materials:
 - 3,5-Dimethylbenzoic acid
 - Methanol (absolute)
 - Sulfuric acid (concentrated)
 - Sodium bicarbonate (saturated solution)
 - Magnesium sulfate (anhydrous)
 - Organic solvent (e.g., diethyl ether or dichloromethane)
- Procedure:
 - In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of absolute methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
 - Dissolve the residue in an organic solvent such as diethyl ether.
 - Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

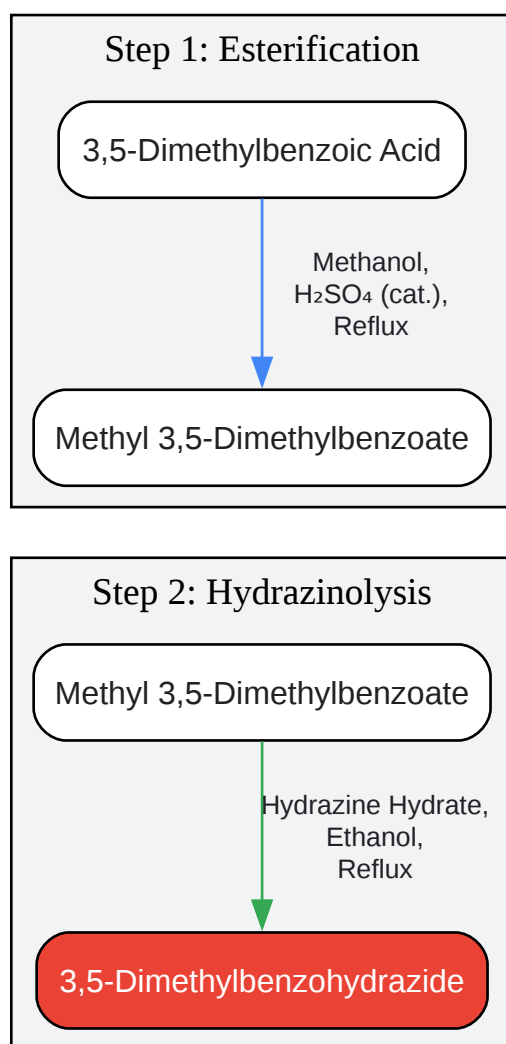
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.
- Purify the crude product by column chromatography or distillation if necessary.

Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate to **3,5-Dimethylbenzohydrazide**

- Materials:
 - Methyl 3,5-dimethylbenzoate
 - Hydrazine hydrate
 - Ethanol
- Procedure:
 - Dissolve the methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask.[\[2\]](#)
 - Add an excess of hydrazine hydrate to the solution.[\[2\]](#)
 - Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.[\[2\]](#)
 - Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the white solid product, **3,5-Dimethylbenzohydrazide**.[\[2\]](#)
 - Filter the precipitate and wash it thoroughly with cold water.[\[2\]](#)
 - The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified **3,5-Dimethylbenzohydrazide**.[\[2\]](#)

Visualized Synthesis Workflow

The following diagram illustrates the two-step synthesis process for **3,5-Dimethylbenzohydrazide**.



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Caption: Synthesis workflow for **3,5-Dimethylbenzohydrazide**.

Biological Context and Applications

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.^[2] Research has shown that these compounds can exhibit antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular properties.^{[2][3]} The specific biological activities of **3,5-Dimethylbenzohydrazide** would need to be determined through further screening and in-vitro or in-vivo studies. The general mechanism of action for many biologically active hydrazones, which can be formed from hydrazides, involves their ability to chelate metal ions or interact with various enzymes.^[4] The synthesis of various

substituted benzohydrazides allows for the exploration of structure-activity relationships to develop more potent and selective therapeutic agents.[5][6]

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